2-Bromo-3',5'-dichlorobenzhydrol
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Overview
Description
2-Bromo-3’,5’-dichlorobenzhydrol is an organic compound characterized by the presence of bromine and chlorine substituents on a benzhydrol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,5’-dichlorobenzhydrol typically involves the bromination and chlorination of benzhydrol derivatives. One common method includes the reaction of benzhydrol with bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of 2-Bromo-3’,5’-dichlorobenzhydrol may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,5’-dichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Bromo-3’,5’-dichlorobenzophenone.
Reduction: Formation of 2-Bromo-3’,5’-dichlorobenzyl alcohol.
Substitution: Formation of various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3’,5’-dichlorobenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,5’-dichlorobenzhydrol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3’,5’-dichlorobenzaldehyde
- 2-Bromo-3’,5’-dichlorobenzene
- 2-Bromo-3’,5’-dichlorophenol
Uniqueness
2-Bromo-3’,5’-dichlorobenzhydrol is unique due to its specific combination of bromine and chlorine substituents on the benzhydrol framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-dichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXZPPLMZSTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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